molecular formula C11H15BrFN B7867201 [(4-Bromo-2-fluorophenyl)methyl](methyl)propylamine

[(4-Bromo-2-fluorophenyl)methyl](methyl)propylamine

Cat. No.: B7867201
M. Wt: 260.15 g/mol
InChI Key: PYIOVCSGFQOEKU-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)methylpropylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)methylpropylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 4 and 2 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a methyl group.

Industrial Production Methods

Industrial production of (4-Bromo-2-fluorophenyl)methylpropylamine may involve large-scale bromination and fluorination reactions followed by continuous flow processes for alkylation and amination to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)methylpropylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)methylpropylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)methylpropylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substituents can influence the binding affinity and selectivity of the compound, thereby modulating its biological activity.

Comparison with Similar Compounds

(4-Bromo-2-fluorophenyl)methylpropylamine can be compared with other similar compounds, such as:

    (4-Bromo-2-fluorophenyl)methylamine: Similar structure but with an ethylamine group instead of a propylamine group.

    (4-Bromo-2-chlorophenyl)methylpropylamine: Contains a chlorine substituent instead of fluorine.

    (4-Bromo-2-fluorophenyl)methylbutylamine: Features a butylamine group instead of a propylamine group.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-6-14(2)8-9-4-5-10(12)7-11(9)13/h4-5,7H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOVCSGFQOEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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